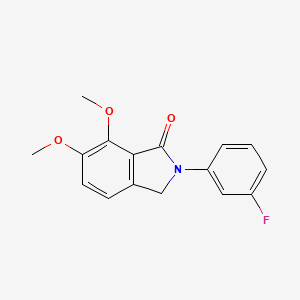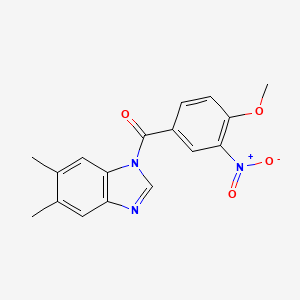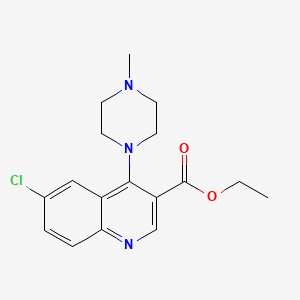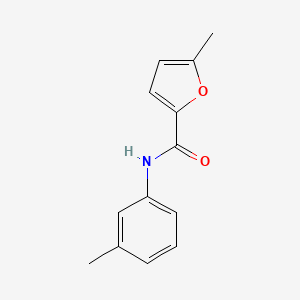![molecular formula C16H12BrN3O B5614795 1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5614795.png)
1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of "1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone" and its derivatives involves several key steps, including the initial formation of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one, followed by its fusion with p-aminoacetophenone to yield intermediate compounds. These intermediates are then further reacted with various aromatic aldehydes and compounds to produce a range of derivatives with promising anti-inflammatory and analgesic properties (Mohamed et al., 2009).
Molecular Structure Analysis
Research involving density functional theory (DFT) calculations and vibrational properties analyses has been conducted to understand the molecular structure of similar compounds. Such studies provide insights into the optimized molecular structure, physicochemical properties, and the potential for charge transfer within molecules, which are essential for understanding the reactivity and stability of these compounds (Liu et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of "1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone" derivatives includes a variety of reactions such as cyclization with hydrazines to produce pyrazoline derivatives, reactions with urea or thiourea to yield pyrimidones or pyrimidinethiones, and interactions with malononitrile to form 2-aminopyrans. These reactions underline the versatility of the compound's derivatives in synthesizing a wide range of biologically active molecules (Mohamed et al., 2009).
Physical Properties Analysis
The physical properties of such compounds are closely linked to their molecular structure. Techniques like single-crystal X-ray diffraction and spectroscopic methods (IR, NMR) are employed to determine these properties. These methods help in understanding the crystalline structure, molecular conformation, and the distribution of electrons within the molecule, which are critical for predicting the solubility, stability, and overall physical behavior of the compound (Liu et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to undergo various chemical transformations, are integral to understanding the compound's potential applications. Studies on the compound's derivatives indicate a range of chemical behaviors, such as the formation of quinazolinone derivatives and their antimicrobial activities. These activities are investigated through biofilm inhibition studies and antimicrobial assays, highlighting the compound's potential in developing new therapeutic agents (Rasapalli et al., 2020).
Future Directions
The future research directions for “1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone” and other quinazoline derivatives are likely to involve further exploration of their synthesis and biological activity. This could include the development of more efficient synthesis methods, as well as detailed studies of their mechanism of action .
properties
IUPAC Name |
1-[4-[(6-bromoquinazolin-4-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c1-10(21)11-2-5-13(6-3-11)20-16-14-8-12(17)4-7-15(14)18-9-19-16/h2-9H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFYRIZKZDOATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS*,7aR*)-1-[(5-methyl-2-thienyl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5614722.png)
![N-(2,5-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5614725.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5614730.png)

![N-[4-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5614736.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5614745.png)
![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylbenzamide](/img/structure/B5614749.png)




![(3R*,4R*)-1-[(5-cyclopentyl-2-thienyl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5614792.png)